![molecular formula C13H16N4O3 B1393015 tert-butyl N-{[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate CAS No. 1053656-62-4](/img/structure/B1393015.png)
tert-butyl N-{[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate
描述
Tert-butyl N-{[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate is a useful research compound. Its molecular formula is C13H16N4O3 and its molecular weight is 276.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Mode of Action
Carbamates, a class of compounds to which this molecule belongs, generally work by interacting with their targets and causing changes in their function .
Biochemical Pathways
Carbamates typically affect various biochemical pathways depending on their specific targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
生化分析
Biochemical Properties
tert-butyl N-{[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate: plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity. This compound interacts with various enzymes, including acetylcholinesterase and β-secretase, by inhibiting their activity. The inhibition of acetylcholinesterase prevents the breakdown of acetylcholine, thereby enhancing cholinergic signaling. Similarly, the inhibition of β-secretase reduces the formation of amyloid-beta peptides, which are implicated in neurodegenerative diseases . The interactions between This compound and these enzymes are primarily non-covalent, involving hydrogen bonding and hydrophobic interactions.
Cellular Effects
The effects of This compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting acetylcholinesterase, it enhances cholinergic signaling, which can improve cognitive function. Additionally, the inhibition of β-secretase by This compound can reduce the formation of amyloid plaques, thereby potentially mitigating the progression of Alzheimer’s disease . These effects are mediated through changes in gene expression and alterations in metabolic pathways.
Molecular Mechanism
The molecular mechanism of This compound involves its binding interactions with target enzymes. This compound binds to the active site of acetylcholinesterase and β-secretase, thereby inhibiting their catalytic activity. The binding interactions are facilitated by hydrogen bonds and hydrophobic interactions between the compound and amino acid residues in the enzyme’s active site . Additionally, This compound can induce conformational changes in the enzyme, further enhancing its inhibitory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that This compound maintains its inhibitory effects on acetylcholinesterase and β-secretase, suggesting its potential for sustained therapeutic applications. Prolonged exposure to this compound may lead to adaptive cellular responses, such as upregulation of compensatory pathways.
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At low doses, the compound effectively inhibits acetylcholinesterase and β-secretase without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and neurotoxicity have been observed. These toxic effects are likely due to off-target interactions and the accumulation of the compound in tissues. Therefore, careful dosage optimization is essential to maximize the therapeutic benefits while minimizing the risks.
Metabolic Pathways
This compound: is involved in several metabolic pathways. The compound is primarily metabolized in the liver by cytochrome P450 enzymes, which facilitate its oxidation and subsequent conjugation with glucuronic acid . These metabolic transformations enhance the compound’s solubility and facilitate its excretion via the kidneys. Additionally, This compound can influence metabolic flux by modulating the activity of key enzymes involved in carbohydrate and lipid metabolism.
Transport and Distribution
The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by organic anion-transporting polypeptides (OATPs) and is distributed to various tissues, including the brain, liver, and kidneys . The binding of This compound to plasma proteins also influences its distribution and bioavailability.
Subcellular Localization
Within cells, This compound is localized to specific subcellular compartments, including the endoplasmic reticulum and mitochondria . This subcellular localization is facilitated by targeting signals and post-translational modifications that direct the compound to these organelles. The localization of This compound to the endoplasmic reticulum and mitochondria is critical for its activity, as these organelles play key roles in protein synthesis and energy metabolism.
属性
IUPAC Name |
tert-butyl N-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c1-13(2,3)19-12(18)15-8-10-16-11(17-20-10)9-5-4-6-14-7-9/h4-7H,8H2,1-3H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTYWJKPPGETHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=NO1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B1392932.png)
![[1-(Trifluoromethyl)cyclopropyl]methanol](/img/structure/B1392934.png)


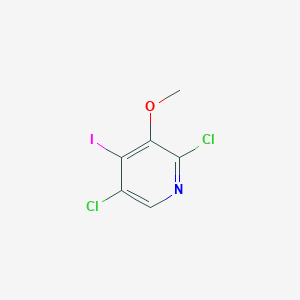
![5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-amine](/img/structure/B1392941.png)
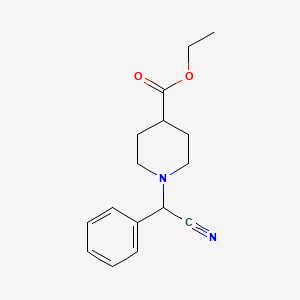
![N'-[1-Cyclopentylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1392944.png)
![4-(Dimethoxymethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392946.png)
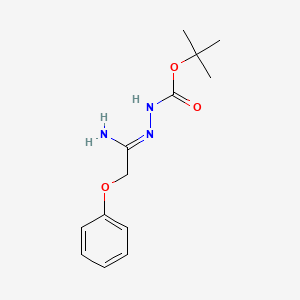
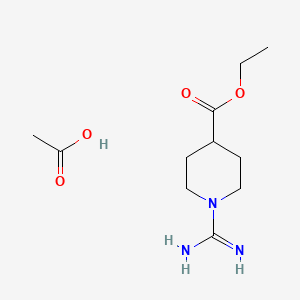
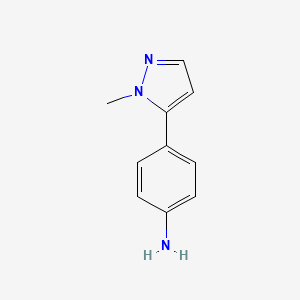
![2-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid](/img/structure/B1392954.png)

